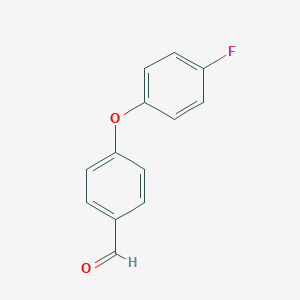

4-(4-Fluorophenoxy)benzaldehyde

Beschreibung

Contextualization within Aromatic Aldehyde Chemistry Research

Aromatic aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. This structural motif imparts unique reactivity, making them crucial intermediates in the synthesis of a wide array of chemicals, pharmaceuticals, and materials. Aromatic aldehydes are generally more stable than their aliphatic counterparts due to electron delocalization from the aromatic ring into the carbonyl group. They readily undergo nucleophilic addition and condensation reactions, which are fundamental transformations in organic synthesis.

Within this important class of compounds, 4-(4-Fluorophenoxy)benzaldehyde stands out due to its specific combination of functional groups: a benzaldehyde (B42025) moiety, a diaryl ether linkage, and a fluorine atom. The aldehyde group serves as a reactive handle for a multitude of chemical transformations. nih.gov The diaryl ether scaffold is a privileged structure in medicinal and agrochemical research, recognized for its unique physicochemical properties and potential biological activities. nih.govacs.orgberkeley.edu The presence of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. researchgate.net This strategic incorporation of fluorine is a common strategy in drug design. researchgate.net

The synthesis of complex aromatic aldehydes can be challenging, often relying on traditional methods like electrophilic aromatic substitution, which have limitations in terms of regioselectivity. nih.gov The development of novel synthetic routes to access highly functionalized aromatic aldehydes, such as this compound, is an active area of research. nih.gov

Overview of Diverse Research Applications and Interdisciplinary Interest

The unique structural characteristics of this compound have led to its use in a variety of research fields, demonstrating significant interdisciplinary interest. It is a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. nih.govacs.orgrsc.orgchemimpex.com

In medicinal chemistry, the diaryl ether motif present in this compound is found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govacs.orgberkeley.edursc.org For instance, diaryl ether derivatives have been investigated as potential anticancer agents and as inhibitors of enzymes like c-Met, which is implicated in tumor progression. rsc.orgresearchgate.net The fluorine atom can enhance the pharmacological profile of a drug candidate. researchgate.net Furthermore, derivatives of this compound, such as its semicarbazone, have been studied for their potential as anticonvulsant agents. nih.gov

The aldehyde functional group is also known for its antimicrobial properties and is utilized in disinfection applications. orientjchem.org While the direct biological activity of this compound itself is not the primary focus of most research, its role as a key building block for creating novel, biologically active compounds is of paramount importance. chemimpex.comnbinno.com

The compound's properties also make it relevant in the broader chemical industry. Aromatic aldehydes are integral to the fragrance and food industries. nih.gov The ongoing development of green chemistry and sustainable practices is also influencing the synthesis of aromatic aldehydes, with a growing interest in bio-based alternatives. marketresearchintellect.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H9FO2 |

| Molecular Weight | 216.21 g/mol |

| Melting Point | 76-80 °C |

| CAS Number | 137736-06-2 |

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comfishersci.comechemi.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Fluorobenzaldehyde (B137897) |

| This compound semicarbazone |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPBWHURNLRZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397413 | |

| Record name | 4-(4-Fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137736-06-2 | |

| Record name | 4-(4-Fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 4 Fluorophenoxy Benzaldehyde

Established Synthetic Pathways

The formation of 4-(4-fluorophenoxy)benzaldehyde is most commonly accomplished through the reaction of an activated aryl halide with a phenoxide. The efficiency and conditions of these reactions can vary significantly based on the chosen synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of this compound. This reaction typically involves the displacement of a halide ion from an aromatic ring by a nucleophile. In this specific synthesis, 4-fluorobenzaldehyde (B137897) is a common starting material, where the fluorine atom is substituted by a phenoxide. researchgate.netwalisongo.ac.idmasterorganicchemistry.com

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The aldehyde group in 4-fluorobenzaldehyde serves this purpose, activating the ring towards nucleophilic attack. The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I, making fluoro-substituted aromatics particularly suitable substrates. masterorganicchemistry.com

A typical procedure involves the reaction of 4-fluorobenzaldehyde with a phenol (B47542) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide. researchgate.netwalisongo.ac.id The base deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then attacks the carbon atom bearing the fluorine atom on the 4-fluorobenzaldehyde ring.

For instance, the reaction of 4-fluorobenzaldehyde with 4-methoxyphenol (B1676288) in the presence of potassium carbonate and DMSO has been shown to produce 4-(4-methoxyphenoxy)benzaldehyde (B1588542) in good yields. researchgate.netwalisongo.ac.id While this example yields a methoxy-substituted analog, the underlying principle is directly applicable to the synthesis of the title compound by using 4-fluorophenol (B42351) as the nucleophile precursor.

Coupling Reactions for Carbon-Oxygen Bond Formation

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, provide a classical and effective route for the formation of the diaryl ether linkage in this compound. wikipedia.orgorganic-chemistry.orgresearchgate.net The Ullmann ether synthesis traditionally involves the reaction of an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper, often at high temperatures. wikipedia.org

Modern variations of the Ullmann reaction utilize catalytic amounts of copper salts, such as copper(I) iodide (CuI), often in the presence of a ligand and a base. organic-chemistry.orgarkat-usa.org These modifications allow for milder reaction conditions and broader substrate scope. The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper catalyst. organic-chemistry.org

Another powerful tool for C-O bond formation is the Buchwald-Hartwig amination, which has been extended to the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. While more commonly associated with C-N bond formation, the principles of the Buchwald-Hartwig reaction can be adapted for the synthesis of diaryl ethers, offering an alternative to copper-catalyzed methods. wikipedia.orgbeilstein-journals.org The catalytic cycle is proposed to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide and subsequent reductive elimination. wikipedia.org

Base-Catalyzed and Non-Catalyzed Reaction Systems

The synthesis of this compound and its derivatives is heavily reliant on the presence of a base to facilitate the reaction. Bases such as potassium carbonate, cesium carbonate, and potassium fluoride (B91410) are commonly employed. researchgate.netwalisongo.ac.idmdpi.com The primary role of the base is to deprotonate the phenol, thereby increasing its nucleophilicity and enabling it to attack the electron-deficient aryl halide.

In some systems, particularly those employing highly reactive substrates or high temperatures, the reaction may proceed without an explicit catalyst, relying solely on the base to promote the nucleophilic substitution. However, for less reactive aryl halides, a catalyst is generally essential for achieving reasonable yields and reaction times. The choice of base can also influence the reaction's efficiency, with stronger bases sometimes leading to higher yields or allowing for lower reaction temperatures.

For example, phosphazene superbases have been shown to catalyze intramolecular cyclizations to form benzofurans without the need for a metal catalyst, highlighting the potential of strong, non-metallic bases in promoting C-O bond formation under certain conditions. rsc.org

Sodium Metabisulfite Adduct Formation and Utility

Aldehydes, including this compound, can form crystalline adducts with sodium bisulfite (generated in situ from sodium metabisulfite). sciencemadness.orgsigmaaldrich.cn This reaction is reversible and serves as a useful method for the purification of aldehydes. The aldehyde reacts with the bisulfite ion to form a stable, water-soluble α-hydroxy sulfonate salt. nih.gov

This adduct formation can be exploited to separate the aldehyde from non-aldehydic impurities in a reaction mixture. After formation, the solid adduct can be isolated by filtration. The original aldehyde can then be regenerated by treating the adduct with either an acid or a base. sciencemadness.org This technique provides a practical and efficient means of obtaining highly pure this compound, which is often crucial for its subsequent use in multi-step syntheses.

Advanced Synthetic Approaches

Continuous efforts in synthetic organic chemistry focus on improving the efficiency, sustainability, and cost-effectiveness of established reactions. The synthesis of this compound is no exception, with research directed towards optimizing reaction parameters.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is a critical aspect of developing efficient synthetic protocols for this compound. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, and reaction temperature. researchgate.netresearchgate.netscielo.br

For instance, in copper-catalyzed Ullmann reactions, the selection of the copper source (e.g., CuI, CuO nanoparticles) and the ligand can have a profound impact on the reaction's success. mdpi.com Similarly, in palladium-catalyzed Buchwald-Hartwig couplings, the nature of the phosphine ligand is crucial for achieving high catalytic activity and broad substrate scope. researchgate.net

The choice of solvent is also a significant factor. While polar aprotic solvents like DMSO and DMF are common in SNAr reactions, research has explored the use of "greener" solvents or even solvent-free conditions to improve the environmental footprint of the synthesis. walisongo.ac.idscielo.br The reaction temperature and time are also optimized to maximize the yield while minimizing the formation of byproducts. scielo.br For example, microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and often improve yields in cross-coupling reactions. beilstein-journals.org

Systematic studies that vary these parameters allow for the identification of the most effective combination of reagents and conditions for the synthesis of this compound, leading to higher yields, shorter reaction times, and more environmentally benign processes.

| Parameter | Variation | Observation | Reference |

| Catalyst | Pd(OAc)2, CuI, CuO nanoparticles | Catalyst choice significantly impacts reaction efficiency and scope. | beilstein-journals.orgmdpi.com |

| Ligand | X-Phos, Phosphine ligands | Ligand selection is crucial for high catalytic activity in cross-coupling reactions. | beilstein-journals.orgresearchgate.net |

| Base | K2CO3, Cs2CO3, KOt-Bu | The strength and type of base can influence reaction rate and yield. | walisongo.ac.idbeilstein-journals.orgmdpi.com |

| Solvent | DMSO, DMF, Acetonitrile, Toluene | Solvent polarity and properties affect reaction kinetics and solubility. | walisongo.ac.idarkat-usa.orgscielo.br |

| Temperature | Room temperature to 140°C | Higher temperatures can increase reaction rates but may also lead to side products. | walisongo.ac.idarkat-usa.org |

| Technology | Conventional heating, Microwave irradiation | Microwave heating can drastically reduce reaction times. | beilstein-journals.org |

Green Chemistry Principles in Synthesis Protocols

The growing emphasis on sustainable chemical practices has spurred the development of more environmentally benign methods for synthesizing this compound. These "green" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include the use of safer solvents, alternative catalysts, and energy-efficient reaction conditions.

One prominent green approach involves modifying traditional synthetic routes to replace hazardous solvents with more sustainable alternatives. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent in the nucleophilic aromatic substitution reaction provides a less hazardous option compared to more toxic solvents like dimethylformamide (DMF) or nitrobenzene, which were often used in classical Ullmann condensations. wikipedia.orgwalisongo.ac.id Furthermore, some modern methods are exploring solvent-free conditions, significantly reducing the environmental impact of the synthesis. indianchemicalsociety.comresearchgate.net

The choice of catalyst also plays a crucial role in the greening of this synthesis. While traditional Ullmann reactions often required stoichiometric amounts of copper, modern protocols have shifted towards using catalytic amounts of copper salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in combination with ligands that enhance catalytic activity and allow for milder reaction conditions. wikipedia.orgnih.gov The development of reusable and more efficient catalysts, such as copper nanoparticles, is an active area of research aimed at further improving the sustainability of the process. mdpi.com

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times and reduced energy consumption compared to conventional heating methods. indianchemicalsociety.com

The following table summarizes some of the green chemistry principles applied to the synthesis of this compound and related aryl ethers:

| Green Chemistry Principle | Application in Synthesis | Research Findings |

| Safer Solvents | Replacement of hazardous solvents like DMF and nitrobenzene. | Use of dimethyl sulfoxide (DMSO) has been shown to be effective and less hazardous. walisongo.ac.id Solvent-free conditions are being explored to further minimize environmental impact. indianchemicalsociety.comresearchgate.net |

| Catalysis | Shift from stoichiometric copper to catalytic amounts of copper salts. | Copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) with ligands are effective catalysts, enabling milder reaction conditions. wikipedia.orgnih.gov Research into recyclable copper nanoparticle catalysts is ongoing. mdpi.com |

| Energy Efficiency | Utilization of microwave irradiation instead of conventional heating. | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. indianchemicalsociety.com |

Reaction Mechanism Elucidation

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic compounds bearing electron-withdrawing groups. wikipedia.org

The key steps in the SNAr mechanism for the synthesis of this compound are as follows:

Nucleophilic Attack: The reaction is typically initiated by the deprotonation of 4-fluorophenol by a base, such as potassium carbonate, to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the carbon atom bearing the fluorine atom on the 4-fluorobenzaldehyde molecule. The presence of the electron-withdrawing aldehyde group on the benzaldehyde (B42025) ring makes the aromatic ring more susceptible to nucleophilic attack. researchgate.netmasterorganicchemistry.com

Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing aldehyde group. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step results in the formation of the final product, this compound. wikipedia.orgmasterorganicchemistry.com

An alternative, though often requiring harsher conditions, is the Ullmann condensation. wikipedia.org The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org In this process, copper(I) is believed to undergo oxidative addition to the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether. organic-chemistry.org Modern variations of the Ullmann reaction often utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.orgmdpi.com

Advanced Organic Transformations and Synthetic Utility of 4 4 Fluorophenoxy Benzaldehyde

Role as a Versatile Synthetic Intermediate

4-(4-Fluorophenoxy)benzaldehyde is a key bifunctional molecule, incorporating both an aldehyde and a fluorinated diphenyl ether. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules. Its chemical properties, including a molecular weight of 216.21 g/mol and a melting point of 76-80 °C, are well-documented. sigmaaldrich.comnih.gov

Building Block for Complex Fluorinated Organic Compounds

The presence of a fluorine atom in this compound significantly influences the properties of the final compounds, often enhancing hydrophobicity and metabolic stability. uva.nl This makes it a desirable building block for creating a variety of complex fluorinated organic molecules. nbinno.com The synthesis of such compounds is a focal point of research, with methods being developed to introduce fluorine atoms into molecules in an environmentally friendly manner, avoiding PFAS reagents. uva.nlsciencedaily.com The aldehyde group provides a reactive site for chain extension and functional group transformations, while the fluorinated phenoxy group imparts unique electronic and steric properties.

Precursor for Advanced Pharmaceuticals and Agrochemicals

This compound serves as a precursor in the development of advanced pharmaceuticals and agrochemicals. nbinno.com Fluorinated compounds are integral to many modern drugs and crop protection agents. uva.nlsciencedaily.com For instance, the related compound 4-fluorobenzaldehyde (B137897) is used in creating anti-inflammatory, antifungal, and anti-tumor agents, as well as insecticides. nbinno.com It is a crucial component in the synthesis of herbicides like fluoroglycofen (B39748) and flufenacet, and the fungicide flusilazole. nbinno.com The development of new synthetic routes, such as those using caesium fluoride (B91410) as a fluorine source, is aimed at producing these valuable compounds more sustainably. uva.nl

Chemical Reactions of the Aldehyde Functional Group

The aldehyde group in this compound is highly reactive and can undergo a variety of chemical transformations, making it a versatile handle for organic synthesis.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. A notable application is the Baeyer-Villiger oxidation, which can be used to convert substituted benzaldehydes to phenols. nih.gov For example, the oxidation of 4-fluorobenzaldehydes has been applied in the synthesis of fluorinated phenols. nih.gov Photocatalytic methods using sensitizers like Sb(V)-porphyrin under solar irradiation have also been shown to effectively oxidize aldehydes to carboxylic acids. researchgate.net

Reduction Reactions to Alcohols

The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org For instance, 4-fluorobenzaldehyde can be reduced to 4-fluorobenzyl alcohol. nih.gov Studies have shown that whole-cell catalysis using commercial yeast can selectively reduce 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol with high selectivity. nih.gov The reaction conditions, such as the presence of co-solvents, can influence the reaction's efficiency and selectivity. nih.govugm.ac.id

Interactive Data Table: Reactions of the Aldehyde Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Oxidation | Baeyer-Villiger Oxidation nih.gov | Phenol (B47542) |

| Oxidation | Photocatalytic Oxidation researchgate.net | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) libretexts.org | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) libretexts.org | Primary Alcohol |

| Reduction | Whole-cell catalysis (yeast) nih.gov | Primary Alcohol |

Derivatization Studies and New Compound Synthesis

Derivatization is a technique used to modify a compound to enhance its analytical detection or to create new molecules with desired properties. greyhoundchrom.com The aldehyde group of this compound is a prime target for derivatization. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are commonly used to derivatize carbonyl compounds for analytical purposes. copernicus.orgresearchgate.net

The reactivity of the aldehyde allows for the synthesis of a wide range of new compounds. For example, it can undergo condensation reactions with various nucleophiles. The synthesis of new derivatives of 4-fluorobenzoic acid has been explored for their potential biological activity. globalscientificjournal.com Furthermore, the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives has been achieved through substitution reactions, demonstrating the versatility of the benzaldehyde scaffold in creating novel molecular structures. orientjchem.org

Formation of Schiff Bases and Related Imine Derivatives

The reaction between an aldehyde or ketone and a primary amine forms an imine, also known as a Schiff base. lumenlearning.commasterorganicchemistry.com This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com The reaction is typically acid-catalyzed and reversible. lumenlearning.comlibretexts.org The pH of the reaction medium is a critical factor, with the optimal pH for imine formation generally being around 5. lumenlearning.com At lower pH values, the amine reactant becomes protonated and non-nucleophilic, while at higher pH values, there is insufficient acid to protonate the hydroxyl group in the intermediate for its removal as water. lumenlearning.com

Schiff bases derived from aromatic aldehydes, such as this compound, are generally more stable and easier to synthesize than those from aliphatic aldehydes. ukm.my This increased stability is attributed to the effective conjugation of the aromatic system. ukm.my The general mechanism for Schiff base formation involves a series of steps: nucleophilic addition of the primary amine to the carbonyl carbon, proton transfer, protonation of the hydroxyl group, elimination of water to form an iminium ion, and finally, deprotonation to yield the imine. lumenlearning.comlibretexts.org

The synthesis of Schiff bases can be carried out under various conditions, including at room temperature with stirring in a suitable solvent like methanol (B129727) with an acetic acid catalyst, or through more energy-efficient methods like microwave irradiation. mediresonline.orgresearchgate.net For instance, the reaction of benzaldehyde derivatives with para-aminophenol in methanol and acetic acid at room temperature has been reported to produce high yields of Schiff bases. mediresonline.org

The formation of the imine functional group can be confirmed by various spectroscopic techniques. In Fourier Transform Infrared (FTIR) spectroscopy, the appearance of a characteristic stretching vibration band for the C=N bond, typically in the range of 1604-1606 cm⁻¹, confirms the formation of the Schiff base. ukm.my In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the proton of the CH=N group appears as a distinct peak, often in the region of δ 8.32-8.34 ppm. ukm.my Furthermore, the carbon of the azomethine group (C=N) can be identified in ¹³C NMR spectra, with chemical shifts appearing around δ 158.72-158.80 ppm. ukm.my

A variety of primary amines can be reacted with this compound to produce a diverse range of Schiff bases with different functionalities and potential applications.

Table 1: Examples of Schiff Base Synthesis from Aldehydes

| Aldehyde | Amine | Product (Schiff Base) | Reaction Conditions | Reference |

| Benzaldehyde | p-Aminophenol | PC1 | Methanol, Acetic Acid, Room Temperature, 4 hours | mediresonline.org |

| Anisaldehyde | p-Aminophenol | PC2 | Methanol, Acetic Acid, Room Temperature, 4 hours | mediresonline.org |

| 4-Nitrobenzaldehyde | p-Aminophenol | PC3 | Methanol, Acetic Acid, Room Temperature, 4 hours | mediresonline.org |

| Cinnamaldehyde | p-Aminophenol | PC4 | Methanol, Acetic Acid, Room Temperature, 4 hours | mediresonline.org |

| 4-Hydroxybenzaldehyde | L-Glycine | (E)-2-(4-hydroxybenzylideneamino) acetic acid | Base catalyst (Potassium hydroxide) | researchgate.net |

| 4-(4-Nitrostyryl)aniline | 4-Propoxybenzaldehyde | 3a | Ethanol | ukm.my |

| 4-(4-Aminostyryl)benzonitrile | 4-Propoxybenzaldehyde | 3b | Ethanol | ukm.my |

Nucleophilic Substitutions and Modifications on the Fluorophenoxy Moiety

The this compound molecule possesses a fluorophenoxy group that can undergo nucleophilic aromatic substitution (SNA_r) reactions. In this type of reaction, a nucleophile replaces the fluorine atom on the aromatic ring. The fluorine atom, being a good leaving group, facilitates this substitution.

A common example of this transformation is the reaction of 4-fluorobenzaldehyde with a phenoxide, such as 4-methoxyphenol (B1676288), in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.idnih.gov The reaction proceeds by the nucleophilic attack of the phenoxide ion on the carbon atom bearing the fluorine. This reaction is often used in undergraduate organic chemistry laboratory experiments to demonstrate nucleophilic aromatic substitution. walisongo.ac.id

The progress of the reaction can be monitored by observing the formation of the desired 4-aryloxybenzaldehyde product. The product can be isolated and purified by techniques such as precipitation and recrystallization. walisongo.ac.idnih.gov For instance, after the reaction is complete, the mixture can be cooled, and water can be added to precipitate the crude product. walisongo.ac.id Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of heptanes and dichloromethane, to obtain a crystalline solid. walisongo.ac.id

The structure of the resulting product can be confirmed by various analytical methods, including melting point determination and spectroscopic analysis. walisongo.ac.id For example, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde (B1588542), synthesized via the nucleophilic substitution of 4-fluorobenzaldehyde with 4-methoxyphenol, has been determined by X-ray analysis. nih.gov

It is important to note that the reactivity of the fluorophenoxy moiety towards nucleophilic substitution can be influenced by the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the presence of activating or deactivating groups on the aromatic rings.

Table 2: Examples of Nucleophilic Substitution on Fluoroaromatic Compounds

| Fluoroaromatic Compound | Nucleophile | Product | Reaction Conditions | Reference |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)benzaldehyde | Potassium carbonate, Dimethyl sulfoxide (DMSO), 140 °C | walisongo.ac.idnih.gov |

| 4-Hydroxybenzaldehyde | Phenacyl bromide | 4-Phenacyloxy benzaldehyde (PB1) | Triethylamine, Methanol, Room temperature, 7 hours | orientjchem.org |

| 4-Hydroxybenzaldehyde | 4'-Bromo phenacyl bromide | 4-(4'-Bromo)-phenacyloxy benzaldehyde (PB3) | Triethylamine, Ethanol, Room temperature, 20 hours | orientjchem.org |

Medicinal Chemistry and Biological Activity Studies of 4 4 Fluorophenoxy Benzaldehyde Derivatives

Anticonvulsant and Antiepileptic Research

The search for novel and more effective treatments for epilepsy has led researchers to explore a wide array of chemical structures. One such area of investigation has centered on derivatives of 4-(4-Fluorophenoxy)benzaldehyde, which have shown promise as potent anticonvulsant agents.

Identification of this compound Semicarbazone as a Lead Molecule

Through systematic screening and chemical modification, this compound semicarbazone emerged as a significant lead compound in the development of new anticonvulsant drugs. This identification was the result of research programs aimed at discovering novel chemical entities with the potential to suppress seizures. The structural features of this semicarbazone derivative were deemed favorable for interaction with biological targets relevant to epilepsy.

Preclinical Evaluation and Therapeutic Index Studies

Preclinical studies are crucial for determining the potential of a drug candidate. In the case of this compound semicarbazone, preclinical evaluations in animal models have been conducted to assess its anticonvulsant efficacy. These studies are designed to establish a compound's profile of activity across different seizure models and to determine its therapeutic index, a key indicator of its relative safety and efficacy. While specific therapeutic index values from publicly available research are not detailed, the progression of this compound through preclinical development suggests a favorable balance between its desired anticonvulsant effects and any potential for toxicity.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for the anticonvulsant effects of this compound semicarbazone and its derivatives is believed to be the blockade of voltage-gated sodium channels. nih.gov These channels are critical for the initiation and propagation of action potentials in neurons. nih.govnih.govchemrxiv.orguq.edu.au By binding to and stabilizing the inactivated state of these channels, the semicarbazone derivative can reduce the repetitive firing of neurons that is characteristic of epileptic seizures. This mode of action is similar to that of several established antiepileptic drugs. nih.gov The interaction with the sodium channel pore is thought to be voltage-dependent, meaning the block becomes more pronounced as the neuronal membrane is depolarized. nih.gov

Potential for GABAergic Neurotransmission Modulation

In addition to its effects on sodium channels, there is consideration of whether this compound derivatives might also modulate GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects is a well-established strategy for seizure control. nih.gov While direct and potent modulation of GABA receptors by this specific semicarbazone has not been definitively established in the provided search results, the broader class of anticonvulsants often exhibits multi-target activity. Further research would be necessary to fully elucidate any clinically relevant interactions with the GABAergic system.

Structure-Activity Relationship (SAR) Investigations in Semicarbazones

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For semicarbazones derived from this compound, SAR investigations would systematically explore how modifications to different parts of the molecule—such as the phenyl rings, the ether linkage, and the semicarbazone moiety—affect its anticonvulsant potency and other pharmacological properties. These studies are essential for optimizing the lead compound to enhance efficacy, improve safety, and refine its pharmacokinetic profile.

Anticancer Activity Research

The quest for novel and effective anticancer agents has led researchers to explore a variety of synthetic compounds, including derivatives of this compound. Chalcones and Schiff bases, which can be readily synthesized from this aldehyde, have shown particular promise in preclinical studies. These compounds have been investigated for their ability to interfere with cancer cell proliferation and survival through various mechanisms.

Derivatives of this compound have been shown to exert their anticancer effects by modulating key cell signaling pathways that are often dysregulated in cancer.

MAPK, AKT, and STAT3 Pathways: Schiff base derivatives have been found to induce cancer cell death through the generation of reactive oxygen species (ROS), which in turn affects critical signaling cascades. Studies on related Schiff bases have demonstrated the induction of apoptosis via the modulation of ROS-mediated Mitogen-Activated Protein Kinase (MAPK), protein kinase B (AKT), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways dntb.gov.ua. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers dntb.gov.ua.

NF-κB Pathway: Chalcones, synthesized from precursors like this compound, are recognized for their anti-inflammatory and anticancer activities. One of the key mechanisms is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB plays a pivotal role in inflammation, immunity, cell proliferation, and apoptosis. Its inhibition can prevent the survival and proliferation of tumor cells.

MYB Inhibition: Certain chromene derivatives, which can be synthesized from related aryl aldehydes, have exhibited potent inhibition of MYB, a transcription factor that acts as a proto-oncogene and is crucial for the development of various malignancies ijmrsti.com.

A primary goal of cancer chemotherapy is to induce apoptosis, or programmed cell death, in malignant cells. nih.gov Derivatives of this compound, particularly chalcones and Schiff bases, have demonstrated significant apoptosis-inducing capabilities.

Caspase Activation and Mitochondrial Depolarization: In a study on newly synthesized chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety, one compound was found to be highly active against a gastric adenocarcinoma cell line. nih.gov This derivative strongly arrested the cell cycle in the subG0 phase, induced depolarization of the mitochondrial membrane, and activated both caspase-8 and caspase-9, which are key initiators and executioners of apoptosis. nih.gov The activation of these caspases suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.net

Regulation of Apoptotic Proteins: The induction of apoptosis by these derivatives is often mediated by the regulation of the Bcl-2 family of proteins. For instance, some ciprofloxacin (B1669076) derivatives have been shown to induce apoptosis by down-regulating the anti-apoptotic proteins Bcl-2 and Survivin, while up-regulating the pro-apoptotic protein Bax.

Nuclear Fragmentation: The anticancer activity of novel Schiff bases has been linked to the induction of apoptosis, as evidenced by DAPI staining which reveals nuclear fragmentation and the formation of apoptotic bodies in treated cancer cells. nih.govnih.gov The azomethine group (-HC=N-) characteristic of Schiff bases is thought to be crucial for this cytotoxic activity. nih.govnih.gov

The microtubule network is a critical component of the cellular cytoskeleton, playing an essential role in cell division, motility, and intracellular transport. It is a well-established target for anticancer drugs.

Tubulin Polymerization Inhibition: Chalcone derivatives have been identified as a class of compounds that can act as microtubule-targeting agents. nih.gov They can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, interfering with mitosis and ultimately causing cell death in proliferating cancer cells. ijmrsti.comnih.gov

Structural Basis of Activity: The anticancer activity of chalcones as microtubule inhibitors is influenced by their chemical structure. The open-chain α,β-unsaturated carbonyl system joining two aromatic rings is a key feature. nih.gov Modifications on these aromatic rings, such as the inclusion of the 4-(4-fluorophenoxy) group, can modulate the binding affinity to tubulin and enhance the cytotoxic potency. nih.gov

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of many diseases, including cancer. researchgate.net Some derivatives of this compound have shown potential as antioxidants.

Free Radical Scavenging: Chalcones are known for their antioxidant properties. nih.govresearchgate.net In a study of new chalcone derivatives bearing a 2,4-dichlorobenzenesulfonamide moiety, the compounds were evaluated for their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov One of the derivatives demonstrated the highest antiradical effect, indicating its potential to mitigate oxidative stress. nih.gov

Structure-Activity Relationship: The antioxidant capacity of chalcones is often attributed to the presence of hydroxyl groups on their aromatic rings. The 4-(4-fluorophenoxy) substituent can influence the electronic properties of the molecule and, consequently, its ability to donate a hydrogen atom to a free radical, thereby neutralizing it.

Antimicrobial Efficacy Studies

The rise of antibiotic-resistant bacterial strains has created an urgent need for the development of new antimicrobial agents. Schiff bases derived from this compound have been investigated for their potential to combat bacterial infections.

Schiff bases are known to exhibit a broad spectrum of antimicrobial activities. nih.govresearchgate.net Their efficacy is often attributed to the imine or azomethine group (-C=N-), which can interfere with various cellular processes in microorganisms.

Activity against Gram-Positive and Gram-Negative Bacteria: Studies on various Schiff bases have demonstrated their activity against both Gram-positive and Gram-negative bacteria. For example, Schiff bases derived from isoniazid (B1672263) and fluorinated benzaldehydes showed weak activity against E. coli (a Gram-negative bacterium). mdpi.com Other studies on Schiff bases derived from p-aminophenol and benzaldehyde (B42025) have reported significant antimicrobial activity against several strains of bacteria and fungi. ijmrsti.com Research on 4-hydroxycoumarin (B602359) derivatives has shown growth inhibition of Gram-positive bacteria such as Bacillus and Staphylococcus species, while activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was not observed.

Antifungal Activity: In addition to antibacterial properties, some of these derivatives also exhibit antifungal activity. Schiff bases synthesized from isoniazid and fluorinated benzaldehydes displayed marked activity against Candida albicans. mdpi.com This suggests that these compounds could be potential candidates for developing new antifungal agents.

Below is a table summarizing the biological activities of different classes of derivatives.

| Derivative Class | Biological Activity | Target/Mechanism of Action |

| Chalcones | Anticancer | Interference with MAPK, NF-κB signaling; Induction of apoptosis via caspase activation; Microtubule polymerization inhibition nih.govnih.gov |

| Antioxidant | Free radical scavenging (DPPH, ABTS) nih.gov | |

| Schiff Bases | Anticancer | Interference with ROS-mediated MAPK, AKT, STAT3 signaling; Induction of apoptosis dntb.gov.ua |

| Antimicrobial | Inhibition of bacterial growth (Gram-positive and Gram-negative strains); Antifungal activity (C. albicans) ijmrsti.commdpi.com | |

| Chromene Derivatives | Anticancer | MYB inhibition; Microtubule disruption ijmrsti.com |

Influence of Fluorination on Antimicrobial Potency

The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. In the context of antimicrobial agents, the presence of a fluorine atom can significantly augment their potency.

Studies on various fluorinated compounds have demonstrated their effectiveness against a range of microbial pathogens. For instance, research on fluorobenzoylthiosemicarbazides has highlighted the critical role of fluorine substitution in their antibacterial activity. While a systematic survey on derivatives of this compound is not extensively documented in the reviewed literature, the general principles of fluorine's influence suggest a promising area for investigation. The thiosemicarbazide (B42300) scaffold, in particular, has been identified as a novel framework for potential antibacterial agents. nih.gov

The antimicrobial efficacy of fluorinated benzaldehyde derivatives has been noted against several bacterial strains. For example, in vitro studies have shown that the presence of fluorine atoms can enhance a compound's lipophilicity and membrane permeability, which are crucial factors for antimicrobial action. This enhancement can lead to lower minimum inhibitory concentrations (MIC) against resistant bacterial strains.

Anti-inflammatory Investigations

The investigation of the anti-inflammatory properties of this compound derivatives is an emerging area of interest. While direct studies on this specific compound are limited in the available literature, research on structurally related Schiff base derivatives of various aldehydes provides valuable insights into their potential anti-inflammatory effects.

Schiff bases are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govmdpi.com For instance, Schiff base analogues of 4-aminoantipyrine, synthesized through condensation with substituted benzaldehydes, have demonstrated significant antioxidant and anti-inflammatory activities. nih.gov One such derivative was found to significantly reduce nitric oxide (NO) production, a key inflammatory modulator, and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA in a dose-dependent manner. nih.gov

Furthermore, Schiff bases derived from the reaction of benzaldehyde and salicylaldehyde (B1680747) with p-aminobenzene sulfonamide have been synthesized and tested for their anti-inflammatory activity. One of these derivatives exhibited a good level of activity against egg-white induced edema in a rat paw model, a common method for screening anti-inflammatory drugs. uobaghdad.edu.iq These findings suggest that Schiff base derivatives of this compound could potentially exhibit similar anti-inflammatory properties, warranting further investigation into this specific class of compounds. The synthesis and evaluation of such derivatives could lead to the discovery of novel anti-inflammatory agents.

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Enzyme Inhibition by Hydrazone Derivatives

Hydrazone derivatives of this compound have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. mdpi.com These studies are prompted by the known MAO inhibitory potency of other hydrazone-containing compounds. mdpi.com

In one study, a series of 1-substituted-2-phenylhydrazone derivatives were synthesized from various 4-substituted benzaldehydes. Among them, the derivative of this compound, specifically 1-(4-(4-fluorophenoxy)benzylidene)-2-phenylhydrazine (compound 2g ), was synthesized and characterized. mdpi.com While the primary focus of the published data was on other derivatives that showed high activity, the synthesis of this compound indicates its potential as a subject for further MAO inhibition studies.

The general findings from the study on related hydrazone derivatives revealed that some compounds were potent and selective inhibitors of hMAO-A. For example, compounds 2a and 2b in the series exhibited IC₅₀ values of 0.342 µM and 0.028 µM, respectively, against hMAO-A. mdpi.comnih.gov The most active compound, 2b , was found to be 216-fold more active than the reference drug moclobemide. mdpi.com Enzyme kinetics and docking studies suggested that these compounds act as competitive and irreversible inhibitors of hMAO-A, with strong interactions within the enzyme's active site. mdpi.comnih.gov

Table 1: MAO-A Inhibitory Activity of Selected Hydrazone Derivatives

| Compound | IC₅₀ (µM) against hMAO-A |

|---|---|

| 2a | 0.342 |

| 2b | 0.028 |

| Moclobemide (Reference) | 6.061 |

Data sourced from a study on new hydrazone derivatives for MAO enzyme inhibitory activity. mdpi.com

Other Enzyme Interaction and Binding Affinity Assessments

Beyond MAO, derivatives of this compound have the potential to interact with other enzymes and proteins. The structural features of these compounds, including the fluorinated phenyl ring and the reactive aldehyde group, can facilitate various binding interactions.

Studies on related thiazole-hydrazone derivatives have provided insights into their interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is crucial for the oxidative activity of enzymes like MAO. Molecular modeling has suggested that the C4 position of the thiazole (B1198619) ring plays a role in the interactions between the inhibitor and the FAD cofactor. tubitak.gov.tr This indicates that the heterocyclic systems derived from this compound could have specific binding modes within enzyme active sites.

Furthermore, the binding of various benzaldehyde derivatives to human serum albumin (HSA), a major transport protein in the blood, has been investigated. These studies provide a model for understanding the protein binding characteristics of small molecules, which is a critical aspect of their pharmacokinetic profile.

Materials Science and Functional Applications of 4 4 Fluorophenoxy Benzaldehyde

Polymer Modification and Property Enhancement

The introduction of the 4-(4-fluorophenoxy)phenyl group into polymer structures can significantly enhance their thermal and mechanical properties. This is particularly evident in high-performance polymers like polyimides, which are known for their exceptional stability.

The incorporation of fluorinated and ether-linked aromatic units, similar to the structure of 4-(4-fluorophenoxy)benzaldehyde, into polymer chains is a well-established strategy for increasing their thermal stability. For instance, aromatic polyimides containing such moieties exhibit high glass transition temperatures (Tg) and decomposition temperatures.

Research on organosoluble and light-colored fluorinated polyimides has demonstrated that the presence of fluorine atoms and ether linkages contributes to enhanced thermal properties. Polyimides synthesized from diamines containing trifluoromethylphenoxy groups show excellent thermal stability, with 10% weight loss temperatures exceeding 463 °C in both air and nitrogen atmospheres. researchgate.net Their glass transition temperatures are also notably high, ranging from 285 °C to 345 °C. researchgate.net

Similarly, novel polyimides derived from a diamine monomer containing pyridine (B92270) rings, pyrrolidine (B122466) groups, and ether linkages exhibit outstanding thermal stability. mdpi.comnih.gov These polymers show glass transition temperatures (Tgs) above 316 °C and the temperature for 10% weight loss ranges from 552 to 580 °C under a nitrogen atmosphere, with a significant char yield of over 67% at 800 °C. mdpi.comnih.gov The introduction of bulky, rigid groups and polar ether linkages restricts the thermal motion of the polymer chains, thus elevating their thermal decomposition temperature. The introduction of a large number of benzene (B151609) rings into the main chain also increases the molecular weight, which in turn leads to a higher decomposition temperature and improved thermal stability. researchgate.net

While direct studies on polymers derived from this compound are limited, the data from analogous systems strongly suggest that its incorporation would lead to polymers with superior thermal performance. The rigid aromatic structure and the strong C-F bond would contribute to a high thermal stability profile.

Table 1: Thermal Properties of Polyimides with Related Structural Motifs

| Polymer System | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T_d10) | Reference |

|---|---|---|---|

| Fluorinated Polyimides with Trifluoromethylphenoxy Groups | 285 - 345 °C | > 463 °C | researchgate.net |

| Polyimides with Pyridine and Ether Linkages | > 316 °C | 552 - 580 °C | mdpi.comnih.gov |

| Polyimides from 2,5-bis[4-(4-aminophenoxy)benzoyl]furan | > 214 °C | > 410 °C (5% weight loss) | researchgate.net |

The same structural features that enhance thermal stability also contribute to improved mechanical properties in polymers. The rigidity and intermolecular interactions provided by the aromatic rings and the polar fluorine atom in the 4-(4-fluorophenoxy)phenyl group can lead to polymers with high tensile strength and modulus.

For example, fluorinated polyimide films have been reported to possess excellent mechanical properties. researchgate.net These films exhibit tensile strengths in the range of 76.9–93.5 MPa, an elongation at break between 4.8% and 7.3%, and a modulus of elasticity from 1.6 to 1.8 GPa. researchgate.net Polyimides based on a 2,5-furandicarboxylic acid-derived diamine have shown even higher performance, with tensile strengths of up to 130 MPa and Young's moduli reaching 3.2 GPa. researchgate.net

The incorporation of this compound into polymer backbones, for example, through polycondensation reactions to form polyimides or other aromatic polymers, is expected to result in materials with high mechanical robustness. The rigid aromatic ether linkage and the potential for dipole-dipole interactions involving the C-F bond would lead to strong intermolecular forces and a stiff polymer chain, contributing to high strength and modulus.

Table 2: Mechanical Properties of Polyimides with Related Structural Motifs

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

|---|---|---|---|---|

| Fluorinated Polyimides with Trifluoromethylphenoxy Groups | 76.9 - 93.5 | 4.8 - 7.3 | 1.6 - 1.8 | researchgate.net |

| Polyimides from 2,5-bis[4-(4-aminophenoxy)benzoyl]furan | up to 130 | - | up to 3.2 | researchgate.net |

Applications in Organic Electronics and Photonic Devices

The electro-optical properties of materials derived from this compound make them promising candidates for applications in organic electronics and photonics. The benzophenone-like core of this molecule can be functionalized to create materials for organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. mdpi.comnih.gov

The synthesis of Schiff bases from this compound and various amines can lead to compounds with interesting photophysical properties. Schiff bases are known to form stable complexes with metal ions, and these complexes can exhibit fluorescence and other optical phenomena. mdpi.comsysrevpharm.org For example, a Schiff base ligand synthesized from 4-fluorobenzaldehyde (B137897) and benzimidazole (B57391), and its metal complexes, have been investigated for their UV-protective properties on cotton fabrics. mdpi.com This suggests that polymers or coatings derived from this compound could offer UV-shielding capabilities.

Furthermore, the donor-acceptor-conjugated structure that can be created using this compound as a building block is a key design principle for materials with high NLO activity. nih.gov Chalcones, which are structurally related to the condensation products of benzaldehydes, are known to exhibit significant NLO properties. nih.gov The introduction of the electron-withdrawing fluorine atom and the electron-donating phenoxy group can enhance the molecular hyperpolarizability, a key factor for NLO applications.

In the realm of OLEDs, benzophenone (B1666685) derivatives are utilized as host or emitter materials. mdpi.comnih.gov The benzophenone core can facilitate intersystem crossing, which is crucial for the development of thermally activated delayed fluorescent (TADF) emitters, leading to high-efficiency OLEDs. nih.gov By incorporating the this compound moiety into larger conjugated systems, it is conceivable to develop novel emitters or host materials for blue OLEDs.

Development of Novel Phenolic Resins and Specialty Chemicals

Phenolic resins are a class of thermosetting polymers known for their high thermal stability, chemical resistance, and flame retardancy. researchgate.net Traditionally, they are synthesized through the polycondensation of phenol (B47542) with formaldehyde (B43269). google.com There is growing interest in using alternative aldehydes to tailor the properties of phenolic resins for specific applications.

This compound can be used as a substitute for formaldehyde in the synthesis of novel phenolic resins. The incorporation of the bulky and chemically stable 4-(4-fluorophenoxy)phenyl group into the resin structure is expected to impart several beneficial properties. These include enhanced thermal stability, improved chemical resistance (particularly against oxidation), and potentially lower flammability due to the presence of fluorine. The resulting resins could find use as high-performance adhesives, coatings, and matrix materials for composites in the aerospace and electronics industries.

Beyond phenolic resins, this compound serves as a versatile intermediate for the synthesis of a variety of specialty chemicals. Its aldehyde functionality allows for a wide range of chemical transformations, including the synthesis of Schiff bases, oxadiazoles, and triazoles, which have shown potential in medicinal chemistry as anticonvulsant agents. nih.gov The synthesis of various phenacyloxy benzaldehyde (B42025) derivatives has also been reported, highlighting its utility in creating complex organic molecules with potential applications in agrochemicals and pharmaceuticals. orientjchem.org

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenoxy Benzaldehyde and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing a detailed picture of the molecular structure and electronic landscape.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule.

The electronic structure is also a key output of DFT calculations. The presence of the electronegative fluorine atom and the oxygen of the ether linkage, along with the electron-withdrawing formyl group, creates a distinct electronic distribution across the molecule. This distribution is crucial in determining the molecule's reactivity and interaction with other chemical species. DFT studies on similar substituted diphenyl ethers have shown that the nature and position of substituents significantly influence the electronic properties. nih.gov

Below is an illustrative data table of optimized geometrical parameters for 4-(4-Fluorophenoxy)benzaldehyde, as would be predicted from a typical DFT calculation.

| Parameter | Predicted Value |

| C-C (phenyl) bond length | ~1.39 - 1.41 Å |

| C-O (ether) bond length | ~1.36 - 1.40 Å |

| C=O (aldehyde) bond length | ~1.21 Å |

| C-F bond length | ~1.35 Å |

| C-O-C bond angle | ~118° - 120° |

| Phenyl ring dihedral angle | ~40° - 60° |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon the data from quantum chemical calculations to visualize and analyze the behavior of molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

In this compound, the HOMO is expected to be localized primarily on the phenoxy moiety, which is electron-rich due to the oxygen lone pairs. The LUMO is likely to be concentrated on the benzaldehyde (B42025) ring, particularly on the electron-withdrawing formyl group. The presence of the fluorine atom, an electronegative element, will also influence the energy levels of the molecular orbitals.

An illustrative table of HOMO-LUMO energies for this compound is provided below.

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 to -7.0 |

| LUMO | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen of the formyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The area around the fluorine atom would also exhibit negative potential. Conversely, the hydrogen atom of the formyl group and the aromatic protons would show positive potential.

Intermolecular and Intramolecular Interaction Analysis

The interactions within a molecule (intramolecular) and between molecules (intermolecular) are crucial for understanding its physical properties and how it assembles in the solid state.

Intermolecular interactions are critical in determining the crystal packing and bulk properties of the compound. For this compound, several types of intermolecular interactions are expected:

Dipole-dipole interactions: Arising from the permanent dipole moment of the molecule due to the polar C=O and C-F bonds.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···F hydrogen bonds: Weak hydrogen bonds can form between the aromatic C-H groups and the oxygen of the carbonyl group or the fluorine atom of neighboring molecules. rsc.org

Analysis of these interactions, often aided by techniques like Hirshfeld surface analysis, provides a detailed understanding of the supramolecular assembly of this compound in the solid state. rsc.orgrsc.org

Hirshfeld Surface Studies

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.net By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the surface, a detailed picture of close contacts emerges.

In studies of benzaldehyde derivatives, Hirshfeld surface analysis, in conjunction with 2D fingerprint plots, has been instrumental in elucidating the nature and contribution of various intermolecular interactions. rsc.org These interactions include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and halogen bonding. rsc.org For instance, the analysis of related structures reveals that H⋯H, C⋯H/H⋯C, N⋯H/H⋯N, C⋯N/N⋯C, O⋯H/H⋯O, and C⋯C interactions are significant contributors to the crystal packing. nih.gov The red spots on the dnorm surface highlight short intermolecular contacts, which are indicative of hydrogen bonds and other close interactions. mdpi.com

The quantitative contributions of different intermolecular contacts to the Hirshfeld surface area for a related benzimidazole (B57391) derivative are detailed in the table below.

| Intermolecular Contact | Contribution (%) |

| H⋯H | 28.7 |

| C⋯H/H⋯C | 27.1 |

| N⋯H/H⋯N | 26.4 |

| C⋯N/N⋯C | 6.1 |

| C⋯C | 6.0 |

| O⋯H/H⋯O | 3.7 |

This data is for 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, a related compound, and is used to illustrate the types of interactions that can be quantified. nih.gov

3D Energy Framework Analysis

To further understand the supramolecular architecture, 3D energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors, providing a quantitative measure of the forces that stabilize the crystal structure. nih.govmdpi.com The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components. nih.gov

| Energy Component | Value (kJ/mol) |

| Electrostatic | -68.3 |

| Dispersion | -234.7 |

| Polarization | -20.8 |

| Repulsion | 119.8 |

| Total | -217.8 |

This data is for a triazolequinoxalin derivative and illustrates the typical energy components calculated in a 3D energy framework analysis. nih.gov

Computational Prediction of Pharmacokinetic Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. scilit.comphcogj.com These computational tools can forecast various pharmacokinetic parameters, helping to identify compounds with favorable drug-like properties early in the discovery process.

For new chemical entities, properties such as oral bioavailability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are critical. nih.gov Computational models, like those provided by SwissADME and admetSAR, can predict these parameters based on the molecular structure. scilit.comnih.gov For example, Lipinski's rule of five is a widely used guideline to assess the druglikeness of a molecule, considering factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A study on a 4-phenylcoumarin (B95950) isolated from geopropolis predicted its pharmacokinetic profile using such computational tools. nih.gov The predictions indicated low oral bioavailability and high plasma protein binding. nih.gov It was also predicted to have low affinity as a substrate or inhibitor for major metabolic enzymes like CYP2D6 and CYP3A4. nih.gov

The table below shows a sample of predicted ADME properties for the aforementioned 4-phenylcoumarin.

| Property | Predicted Value/Classification |

| Oral Bioavailability | Low |

| Plasma Protein Binding | High (up to 99.6%) |

| Blood-Brain Barrier Penetration | Good |

| CYP2D6 Substrate/Inhibitor | Low affinity |

| CYP3A4 Substrate/Inhibitor | Low affinity |

This data is for cinnamoyloxy-mammeisin and serves as an example of computationally predicted pharmacokinetic properties. nih.gov

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand the interactions between a ligand, such as this compound or its derivatives, and a biological target, typically a protein. sigmaaldrich.comcsfarmacie.cz

The goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score. researchgate.net This information can provide insights into the mechanism of action and can guide the design of more potent and selective inhibitors. sigmaaldrich.com For instance, molecular docking studies on benzaldehyde derivatives have been used to investigate their inhibitory activity against enzymes like phenoloxidase (tyrosinase). sigmaaldrich.comresearchgate.net

In a study of benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors, flexible docking methods were used to elucidate the interactions between the ligands and the active site of the enzyme. sigmaaldrich.com The results from such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. csfarmacie.cz These computational findings can then be used to rationalize the structure-activity relationships observed in experimental assays. mdpi.com

| Compound Family | Target Enzyme | Key Findings from Docking |

| Benzaldehyde thiosemicarbazones | Phenoloxidase | Elucidation of interactions at the active site. sigmaaldrich.com |

| 4-substituted benzaldehydes | Tyrosinase (Polyphenol Oxidase) | Competitive inhibitory activity. researchgate.net |

| Benzoxazole/Benzothiazole derivatives | Sec14p (lipid transfer protein) | Identification of Sec14p as a potential antifungal target. mdpi.com |

Structure Activity Relationship Sar Studies and Derivative Development

Semicarbazone Derivatives

Semicarbazones, characterized by the R1R2C=NNHC(=O)NH2 linkage, are a well-established class of compounds with a broad range of pharmacological properties, including anticonvulsant, antimicrobial, and anticancer effects. nih.govnih.gov The synthesis of semicarbazones from 4-(4-fluorophenoxy)benzaldehyde involves the condensation of the aldehyde with a semicarbazide (B1199961) or thiosemicarbazide (B42300). The resulting arylsemicarbazone structure is recognized for its anticonvulsant properties, with the lipophilic aryl group and the hydrogen bonding domain of the semicarbazone chain being key features for activity. nih.gov

In a notable study, derivatives of 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazide and semicarbazide were designed and synthesized to evaluate their anticancer potential. nih.gov The thiosemicarbazide derivatives, in particular, showed promising activity against the LNCaP prostate cancer cell line, with topoisomerase IIα identified as a potential molecular target. nih.gov The replacement of sulfur with oxygen in the semicarbazide analogues led to a decrease in anticancer activity, highlighting the importance of the thiosemicarbazide scaffold for this specific biological effect. nih.gov

| Compound ID | Substituent (R) | Target Cell Line | IC50 (µM) | Source |

| AB2 | 4-Fluorophenyl (thiosemicarbazide) | LNCaP (Prostate Cancer) | 108.14 | nih.gov |

| AB5 | 4-Fluorophenyl (semicarbazide) | LNCaP (Prostate Cancer) | >300 | nih.gov |

This table showcases the superior anticancer activity of the thiosemicarbazide derivative (AB2) compared to its semicarbazide counterpart (AB5), emphasizing the role of the sulfur atom in the scaffold's bioactivity.

Hydrazone Derivatives

The hydrazone moiety (-NHN=CH-), formed by the condensation of a hydrazine/hydrazide with an aldehyde, is a pharmacophore present in numerous compounds with diverse biological activities. nih.gov Derivatives containing this functional group have been investigated for antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties. nih.govnih.gov The synthesis of hydrazones from this compound is a straightforward reaction with various substituted hydrazines or hydrazides, offering a pathway to a vast library of potential therapeutic agents. mdpi.com

For instance, hydrazones derived from 4-fluorobenzoic acid hydrazide have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov The incorporation of the trifluoromethyl group, another fluorine-containing moiety, into benzohydrazide-based hydrazones has led to compounds with potent inhibitory activity against cholinesterases, suggesting potential applications in neurodegenerative diseases. amazonaws.com Although specific studies on hydrazones derived directly from this compound were not detailed in the provided sources, the established reactivity of the benzaldehyde (B42025) group and the wide-ranging bioactivities of the hydrazone scaffold indicate a promising area for future research.

| Potential Biological Activity | Description | Representative Source |

| Antimicrobial | Activity against various bacterial and fungal strains, including resistant ones like MRSA and M. tuberculosis. | nih.govnih.govnih.gov |

| Anticonvulsant | Protection against chemically and electrically induced seizures in preclinical models. | nih.govresearchgate.net |

| Anticancer | Cytotoxic effects against various human cancer cell lines through mechanisms like enzyme inhibition. | nih.gov |

| Cholinesterase Inhibition | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant for Alzheimer's disease. | amazonaws.com |

This table summarizes the potential biological activities of hydrazone derivatives, which could be explored by utilizing this compound as a synthetic precursor.

Imidazopyridine Derivatives

Imidazopyridines are fused heterocyclic systems that constitute the core of several clinically used drugs and biologically active compounds. rsc.org The imidazo[1,2-a]pyridine (B132010) scaffold, in particular, is noted for its anticancer, antibacterial, and kinase inhibitory activities. rsc.orgresearchgate.net Synthetic strategies to obtain these derivatives often involve the reaction of a 2-aminopyridine (B139424) with an α-haloketone or, in some cases, a multi-component reaction involving an aldehyde. researchgate.netrfppl.co.in

The use of fluorinated benzaldehydes in these syntheses can lead to potent derivatives. Studies have shown that imidazopyridines bearing a fluorophenyl substituent exhibit significant anticancer activity. rsc.org For example, various imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as antiproliferative agents against cancer cell lines, with some compounds showing potent inhibition of kinases like FLT3, which is implicated in acute myeloid leukemia. researchgate.netnih.gov The incorporation of the 4-(4-fluorophenoxy)phenyl group at various positions on the imidazopyridine scaffold presents a viable strategy for developing novel kinase inhibitors and anticancer agents. rsc.org

| Derivative Class | Biological Target/Activity | Significance | Representative Source |

| Imidazo[1,2-a]pyridines | Antiproliferative (MOLM-13, MV4-11 cells) | Potential FLT3 kinase inhibitors for leukemia treatment. | researchgate.net |

| Imidazo[4,5-b]pyridines | Anticancer (MCF-7, HCT116 cells) | Potent CDK9 inhibitors. | rsc.org |

| Imidazopyridine-Benzimidazoles | Tubulin Polymerization Inhibition | Induces G2/M cell cycle arrest and apoptosis in cancer cells. |

This table highlights the significant anticancer potential of various imidazopyridine scaffolds that could be synthesized using this compound.

Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their broad spectrum of biological activities, particularly their anticancer properties. researchgate.netnih.gov They are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Utilizing this compound in this reaction allows for the incorporation of the fluorinated diphenyl ether moiety into the chalcone backbone.

Numerous studies have demonstrated that chalcones are promising anticancer agents that can induce apoptosis and inhibit cell proliferation in a variety of human cancer cell lines, including breast, lung, and colon cancer. researchgate.netnih.gov The mechanism of action often involves the modulation of key signaling pathways related to cell survival and death. amazonaws.com The development of chalcone-quinoline hybrids has also yielded compounds with potent activity against cancer cells. nih.gov The ease of synthesis and the consistent anticancer activity make chalcones derived from this compound a highly interesting class for further investigation.